1,3-Dichloro-2-methylanthraquinone
Overview
Description
1,3-Dichloro-2-methylanthraquinone is an organic compound with the molecular formula C15H8Cl2O2. It is a derivative of anthraquinone, which is a class of aromatic organic compounds known for their diverse applications in dyes, pigments, and pharmaceuticals. This compound is characterized by the presence of two chlorine atoms and one methyl group attached to the anthraquinone core, which imparts unique chemical and physical properties .
Mechanism of Action
Target of Action
Anthraquinones, including 1,3-Dichloro-2-methylanthraquinone, are known to inhibit cancer progression by targeting essential cellular proteins . .
Mode of Action
Anthraquinone-based compounds generally interact with their targets, leading to changes that inhibit cancer progression .
Biochemical Pathways
Anthraquinones are a distinct large group of polyketides containing compounds which feature a common 9,10-dioxoanthracene core . The synthesis of anthraquinones in plants depends on various physiological conditions . .
Result of Action
Anthraquinone-based compounds generally have significant biological activities and potential therapeutic applications, such as anticancer, antimicrobial, antioxidant, and anti-inflammatory activities .
Action Environment
The synthesis of anthraquinones in plants can depend on various physiological conditions .
Biochemical Analysis
Cellular Effects
Anthraquinones have been shown to have antitumor activities, including inhibition of cancer cell proliferation, invasion, migration, metastasis, induction of cellular apoptosis, and regulation of the host immune response
Molecular Mechanism
Anthraquinones are known to exert their effects by targeting essential cellular proteins
Metabolic Pathways
Anthraquinones are metabolized through hydrolysis, glycuronidation, sulfation, methylation/demethylation, hydroxylation/dehydroxylation, oxidation/reduction (hydrogenation), acetylation, and esterification by intestinal flora and liver metabolic enzymes .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Dichloro-2-methylanthraquinone can be synthesized through various methods. One common approach involves the chlorination of 2-methylanthraquinone. The reaction typically employs chlorine gas in the presence of a catalyst such as iron(III) chloride (FeCl3) under controlled temperature conditions. The reaction proceeds as follows:
C15H10O2+2Cl2→C15H8Cl2O2+2HCl
Industrial Production Methods
Industrial production of this compound often involves large-scale chlorination processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced separation techniques, such as distillation and crystallization, are common in industrial settings to achieve efficient production .
Chemical Reactions Analysis
Types of Reactions
1,3-Dichloro-2-methylanthraquinone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into hydroquinone derivatives.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and sodium ethoxide (NaOEt) are employed for substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted anthraquinones depending on the nucleophile used.
Scientific Research Applications
1,3-Dichloro-2-methylanthraquinone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and dyes.
Biology: It serves as a probe in biochemical assays to study enzyme activities and cellular processes.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to interact with cellular proteins and DNA.
Industry: It is utilized in the production of pigments and dyes for textiles and other materials
Comparison with Similar Compounds
Similar Compounds
1,3-Dihydroxyanthraquinone: Similar in structure but with hydroxyl groups instead of chlorine atoms.
1,3-Dibromo-2-methylanthraquinone: Similar but with bromine atoms instead of chlorine.
2-Methyl-9,10-anthraquinone: Lacks the chlorine atoms but has a similar anthraquinone core.
Uniqueness
1,3-Dichloro-2-methylanthraquinone is unique due to the presence of chlorine atoms, which enhance its reactivity and make it suitable for specific chemical transformations. Its ability to undergo various substitution reactions makes it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
1,3-dichloro-2-methylanthracene-9,10-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8Cl2O2/c1-7-11(16)6-10-12(13(7)17)15(19)9-5-3-2-4-8(9)14(10)18/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZKRKMRVWWGTRU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C2C(=C1Cl)C(=O)C3=CC=CC=C3C2=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8Cl2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30170927 | |
Record name | 1,3-Dichloro-2-methylanthraquinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30170927 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18018-09-2 | |
Record name | 1,3-Dichloro-2-methyl-9,10-anthracenedione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=18018-09-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,3-Dichloro-2-methylanthraquinone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018018092 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,3-Dichloro-2-methylanthraquinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30170927 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,3-dichloro-2-methylanthraquinone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.101 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1,3-Dichloro-2-methylanthraquinone | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/72QE5NAY2F | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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